molecular formula C3H7NaO5Si B13824842 Sodium 3-(trihydroxysilyl)propanoate

Sodium 3-(trihydroxysilyl)propanoate

Cat. No.: B13824842
M. Wt: 174.16 g/mol
InChI Key: INEPLXDYNFVQCD-UHFFFAOYSA-M
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Description

Sodium 3-(trihydroxysilyl)propanoate, also widely known as Carboxyethylsilanetriol Sodium Salt, is a water-soluble organosilane compound valued for its ability to introduce carboxylic acid functional groups onto material surfaces. Its molecular structure, featuring a hydrolytically stable Si-C bond and a terminal carboxylate group, makes it a versatile building block for surface modification and the synthesis of functionalized nanomaterials . This compound has demonstrated significant utility in cutting-edge research applications. A prominent use is in the preparation of pH-responsive drug delivery systems. Researchers have employed it to create carboxylic acid-modified fluorescent silica nanoparticles (FSiNPs) for the targeted delivery of doxorubicin. The carboxyl groups provided by this silane allow for the attachment of anti-cancer drugs via acid-labile linkers, enabling controlled release in the acidic microenvironment of tumor cells . Furthermore, it serves as a critical reagent in biosensor development. It has been used to functionalize the surfaces of ZnO nanowire chip devices, creating a carboxyl-rich interface that can be conjugated with biomolecules like streptavidin and antibodies for the highly sensitive capture and detection of exosomes, which are important biomarkers in liquid biopsies . The mechanism of action for this reagent is based on silane chemistry. The trihydroxysilyl groups can condense with hydroxyl groups on inorganic surfaces (such as silica or metal oxides) or participate in the co-condensation process during sol-gel synthesis, forming stable covalent bonds. This anchors the molecule to the surface or incorporates it into a silica matrix. The pendant carboxylate group, activated by common coupling agents like EDC and NHS, then serves as a handle for the covalent immobilization of proteins, antibodies, drugs, or other amine-containing molecules . As a key raw material for nanotechnology and biomedical research, this compound offers researchers a reliable path to engineering surfaces with specific biorecognition capabilities and creating advanced, functionalized nanocarriers for therapeutic and diagnostic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NaO5Si

Molecular Weight

174.16 g/mol

IUPAC Name

sodium;3-trihydroxysilylpropanoate

InChI

InChI=1S/C3H8O5Si.Na/c4-3(5)1-2-9(6,7)8;/h6-8H,1-2H2,(H,4,5);/q;+1/p-1

InChI Key

INEPLXDYNFVQCD-UHFFFAOYSA-M

Canonical SMILES

C(C[Si](O)(O)O)C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Precursor Transformation Pathways

Synthesis of Organosilicon Propanoate Precursors

The initial and most critical phase in the synthesis is the construction of the organosilicon propanoate precursor. This involves two primary strategic considerations: the formation of the stable carbon-silicon bond and the integration of the propanoate functional group.

The formation of the C-Si bond is the cornerstone of organosilane synthesis. wikipedia.org While several methods exist, the most prominent and industrially significant route for synthesizing 3-(trialkoxysilyl)propanoate precursors is the hydrosilylation reaction. wikipedia.orgmdpi.com

Hydrosilylation: This process involves the addition of a hydrosilane (a compound with a Si-H bond), such as a trialkoxysilane, across a carbon-carbon double bond. nih.govmdpi.com For the synthesis of the propanoate precursor, an acrylic acid ester, like ethyl acrylate (B77674) or methyl acrylate, is reacted with a trialkoxysilane, such as triethoxysilane (B36694) (TES) or trimethoxysilane (B1233946) (TMOS). The reaction is typically catalyzed by transition metal complexes, most notably those based on platinum, such as Speier's or Karstedt's catalyst. mdpi.commdpi.com The anti-Markovnikov addition of the Si-H bond across the acrylate's double bond selectively forms the desired 3-(trialkoxysilyl)propanoate ester. nih.gov This method is highly efficient and atom-economical, providing high yields without the formation of significant byproducts. rsc.org

Other methods for C-Si bond formation exist, such as using Grignard reagents or organolithium compounds to react with chlorosilanes. nsf.govlkouniv.ac.in However, these methods can be less suitable for substrates with sensitive functional groups like esters and are often less direct than hydrosilylation for this specific target molecule. nsf.gov

MethodKey ReactantsCatalyst/ConditionsKey Characteristics
HydrosilylationAcrylic Ester + TrialkoxysilanePlatinum-based complexes (e.g., Karstedt's catalyst)High efficiency, high selectivity (anti-Markovnikov), atom-economical. nih.govrsc.org
Grignard ReactionOrganomagnesium Halide + HalosilaneAnhydrous ether solventVersatile for many C-Si bonds, but potentially incompatible with ester groups without protection. nsf.govlkouniv.ac.in
Wurtz-type CouplingChlorosilane + OrganohalideAlkali metal (e.g., Sodium)Mainly used for Si-Si bond formation but can be adapted for C-Si bonds. lkouniv.ac.in

The integration of the carboxylate group is efficiently achieved by using an acrylic acid ester as the starting material for the hydrosilylation reaction. The ester group serves two primary purposes: it acts as a protected form of the carboxylic acid, preventing unwanted side reactions during the C-Si bond formation, and its double bond provides the reactive site for the hydrosilylation.

Following the successful synthesis of the alkyl 3-(trialkoxysilyl)propanoate, two hydrolysis steps are required to arrive at the final product. The first is the hydrolysis of the three alkoxy groups on the silicon atom (discussed in section 2.2), and the second is the saponification (base-catalyzed hydrolysis) of the ester group to form the sodium carboxylate salt. This is typically achieved by treating the ester with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous or alcohol-water medium.

Hydrolysis and Condensation Mechanisms of Trihydroxysilyl Moieties

The conversion of the stable trialkoxysilyl precursor into the reactive trihydroxysilyl (silanetriol) form is governed by hydrolysis, which is immediately followed by condensation reactions. unm.edu The term "trihydroxysilyl" in the compound's name refers to the monomeric, fully hydrolyzed state, Si(OH)₃. However, monomeric silanetriols are generally unstable and readily undergo self-condensation to form siloxane bonds (Si-O-Si), leading to oligomers and polymers. unm.edugelest.com

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH

Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O (water condensation) or ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH (alcohol condensation)

These reactions occur concurrently, and their relative rates are highly dependent on the reaction conditions. afinitica.com

The rate of hydrolysis of the trialkoxysilyl group is profoundly influenced by pH, the concentration of water, the solvent, and the steric nature of the alkoxy groups. nih.govscienceopen.com The reaction is catalyzed by both acids and bases. unm.edu

Acid Catalysis: In acidic conditions (pH < 7), an alkoxy group is rapidly protonated. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edunih.gov The hydrolysis rate is generally faster under acidic conditions than neutral ones. Acid catalysis tends to slow down the subsequent condensation reactions, allowing for a higher concentration of silanol (B1196071) intermediates to exist in solution. researchgate.net

Base Catalysis: Under basic conditions (pH > 7), the reaction proceeds via the nucleophilic attack of a hydroxide ion on the silicon atom. nih.gov The rate of hydrolysis increases with pH. Base catalysis also strongly promotes the condensation reaction, often leading to rapid formation of larger structures. unm.edu

Solvent and Water Concentration: The presence of a co-solvent, such as an alcohol, is often necessary to homogenize the aqueous and organosilane phases. The rate of hydrolysis is dependent on the water concentration, typically following pseudo-first-order kinetics when water is in large excess. scienceopen.com

Steric Effects: The size of the alkoxy group affects the hydrolysis rate, with smaller groups hydrolyzing faster due to reduced steric hindrance (e.g., methoxy (B1213986) > ethoxy > propoxy). gelest.com

ParameterEffect on Hydrolysis RateMechanism
Acidic pH (e.g., 1-4)Increases RateProtonation of the alkoxy group enhances the silicon atom's electrophilicity. unm.edunih.gov
Basic pH (e.g., 10-12)Significantly Increases RateDirect nucleophilic attack by OH⁻ on the silicon atom. nih.gov
Neutral pH (e.g., 6-8)Minimum RateHydrolysis proceeds slowly without catalytic promotion. afinitica.com
Water ConcentrationIncreases RateWater is a key reactant in the hydrolysis step.
Steric Bulk of Alkoxy GroupDecreases RateLarger groups (e.g., propoxy vs. methoxy) sterically hinder the nucleophilic attack on silicon. gelest.com

Once silanol groups are formed via hydrolysis, they undergo condensation to form siloxane networks. The final architecture of these networks—whether they are small, soluble oligomers or large, cross-linked polymers—is primarily directed by the pH of the reaction medium, which controls the relative rates of hydrolysis and condensation.

Acid-Catalyzed Condensation: Under acidic conditions, the condensation reaction is relatively slow compared to hydrolysis. The mechanism involves the protonation of a silanol group, which then reacts with a neutral silanol. This process tends to favor the reaction between monomers and the ends of growing chains, leading to the formation of less-branched, more linear or randomly branched polymeric structures. unm.edu

Base-Catalyzed Condensation: In basic media, silanol groups are deprotonated to form highly reactive silanolate anions. These anions rapidly attack neutral silanol species. This mechanism favors reactions between more highly condensed species, leading to the formation of densely packed, highly branched clusters or colloidal particles. unm.edu

By carefully controlling the pH, stoichiometry of water, and concentration of the silane (B1218182) precursor, it is possible to direct the condensation process to favor the formation of specific structures, such as discrete oligomeric siloxanes or extended polymeric networks. researchgate.net

pH ConditionRelative Condensation RateResulting Siloxane Architecture
Strongly Acidic (pH < 2)SlowPrimarily linear or randomly branched "polymeric" networks. unm.edu
Weakly Acidic (pH 4-6)SlowestFavors formation and stability of silanol monomers and small oligomers.
Basic (pH > 7)FastHighly branched, cross-linked networks and discrete "colloidal" particles. unm.edu

Novel Synthetic Routes for Advanced Trihydroxysilyl Derivatives

Research into organosilane synthesis continues to evolve, seeking more efficient, controlled, and environmentally benign methodologies. One area of advancement is the development of alternative catalysts for hydrosilylation to replace platinum, which is expensive. Complexes based on other transition metals are being explored.

Another innovative approach focuses on non-hydrolytic sol-gel routes. For instance, the Piers-Rubinsztajn reaction, which involves the dehydrocarbonative coupling of a hydrosilane and an alkoxysilane catalyzed by a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), offers a controlled, stepwise method for constructing siloxane bonds. mcmaster.cafrontiersin.org This reaction can be adapted to create precisely defined oligomeric siloxane structures from functionalized precursors. mcmaster.ca Such methods provide greater control over the molecular architecture, enabling the synthesis of advanced derivatives with tailored properties that are not easily accessible through traditional hydrolytic condensation.

The Chemical Compound Sodium 3-(trihydroxysilyl)propanoate: A Review of Publicly Available Scientific Literature

Initial searches for detailed scientific information on the synthesis, purification, and isolation of the chemical compound "this compound" have not yielded specific results for this exact molecule.

While the principles of its synthesis can be inferred from general organic and organosilicon chemistry, and purification methodologies for similar compounds are well-established, specific scholarly articles, patents, or detailed experimental procedures for this compound could not be located in the public domain through extensive searches.

The available scientific literature frequently references a similar but distinct compound, Sodium 3-(trihydroxysilyl)propyl methylphosphonate . This phosphonate (B1237965) analog shares a trihydroxysilylpropyl functional group but differs in the nature of its acidic moiety. Information regarding the synthesis and purification of this phosphonate is more readily available.

Additionally, searches returned information on Sodium 3-(trimethylsilyl)propionate , another related compound where the hydroxyl groups on the silicon atom are replaced by methyl groups. This substitution significantly alters the chemical properties and reactivity of the molecule.

General methodologies for the synthesis of compounds like this compound would likely involve two key transformations:

Hydrosilylation: This reaction would involve the addition of a silane containing a reactive Si-H bond across the carbon-carbon double bond of a propanoate precursor, such as an allyl propanoate. This would form a 3-(trialkoxysilyl)propanoate ester.

Hydrolysis: The subsequent step would involve the hydrolysis of the trialkoxysilyl group to the desired trihydroxysilyl (silanetriol) functionality, and the saponification of the propanoate ester to the sodium carboxylate. This is typically achieved by treatment with a sodium hydroxide solution.

Purification of such a polar, water-soluble compound would likely involve techniques such as:

Recrystallization: If the compound is a stable solid, recrystallization from a suitable solvent system would be a primary method for purification.

Precipitation: Selective precipitation by altering the solvent composition or pH could be used to isolate the product from impurities.

It is important to reiterate that the above descriptions are based on general chemical principles and not on specific documented procedures for this compound. Without dedicated research literature, a detailed and accurate article on its specific synthetic methodologies and purification techniques, as requested, cannot be provided. Further research or access to proprietary chemical databases would be necessary to obtain the specific information required.

Mechanistic Investigations of Interfacial Bonding and Reactivity

Chemical Bonding Mechanisms at Inorganic-Organic Interphases

The primary function of Sodium 3-(trihydroxysilyl)propanoate as a coupling agent is to form robust chemical bonds at the interface between dissimilar materials. This is achieved through the dual reactivity of its molecular structure. The trihydroxysilyl group is tailored to react with inorganic surfaces, while the propanoate functionality is designed to interact with an organic polymer matrix.

Formation of Covalent Si-O-Substrate Bonds (e.g., Metal Oxides, Silica)

The trihydroxysilyl group of this compound is instrumental in forming strong, durable covalent bonds with inorganic substrates that possess surface hydroxyl groups, such as metal oxides and silica (B1680970). This process can be understood through a two-step mechanism:

Hydrolysis: In the presence of moisture, the trihydroxysilyl group can undergo further hydration, ensuring the presence of reactive Si-OH (silanol) groups.

Condensation: The silanol (B1196071) groups then react with the hydroxyl groups (M-OH) present on the surface of the inorganic substrate. This condensation reaction results in the formation of stable, covalent siloxane bonds (Si-O-M, where M represents the substrate atom, such as Si, Al, or Fe) and the elimination of water molecules.

This network of covalent bonds at the inorganic interface provides a strong foundation for the adhesion of the organic polymer matrix. The reaction of silanols with hydroxyl groups on a silica surface is a well-established mechanism for creating a robust chemical linkage. The formation of these Si-O-substrate bonds is a critical factor in the improved mechanical strength and durability of the resulting composite material.

Interaction Type Reacting Groups Resulting Bond Substrates
Covalent BondingTrihydroxysilyl (Si-OH) group of the silane (B1218182) and Hydroxyl (M-OH) group on the inorganic surface.Siloxane bond (Si-O-M)Metal Oxides (e.g., Al2O3, Fe2O3), Silica (SiO2)

Reactivity of the Propanoate Functionality with Organic Polymer Matrices

The propanoate functionality of this compound provides the crucial link to the organic polymer matrix. The carboxylate group can participate in various chemical reactions with the functional groups of the polymer, leading to the formation of covalent or strong ionic bonds. The specific reaction mechanism depends on the nature of the polymer matrix. For instance, it can react with polymers containing hydroxyl or amine groups through esterification or amidation reactions, respectively, often facilitated by appropriate catalysts and reaction conditions.

Furthermore, the propanoate group can enhance the compatibility and entanglement of the coupling agent with the polymer matrix, leading to improved interfacial adhesion. This interaction ensures efficient stress transfer from the polymer matrix to the inorganic substrate, a key factor in the reinforcing effect of the coupling agent.

Polymer Functional Group Potential Reaction with Propanoate Resulting Linkage
Hydroxyl (-OH)EsterificationEster bond
Amine (-NH2)AmidationAmide bond
EpoxyRing-opening reactionEster and hydroxyl groups

Role of Mixed-Mode Interfacial Linkages

The interface created by this compound is not solely defined by covalent bonds. Instead, it is a complex region characterized by a mix of covalent, ionic, and non-covalent interactions, often referred to as an interphase. This mixed-mode linkage is crucial for creating a durable and resilient interface.

Role of Adsorption and Non-Covalent Interactions

Hydrogen Bonding Networks at the Interphase

Before the formation of covalent Si-O-substrate bonds, the silanol groups of the coupling agent can form strong hydrogen bonds with the surface hydroxyl groups of the inorganic substrate. This initial hydrogen bonding is a critical step that facilitates the proper orientation and proximity of the reactants for the subsequent condensation reaction.

Interaction Donor Acceptor Location
Hydrogen BondingSilanol (Si-OH)Surface Hydroxyl (M-OH)Inorganic Interface
Hydrogen BondingPolymer -OH or -NHPropanoate (C=O)Organic Interface

Kinetic and Thermodynamic Aspects of Interfacial Layer Formation

The formation of a durable interfacial layer by a silane coupling agent, such as this compound, is a multi-step process involving hydrolysis and condensation reactions. The kinetics and thermodynamics of these reactions are crucial in determining the structure and stability of the resulting interface.

Hydrolysis: The hydrolyzable groups on the silicon atom (in this case, the hydroxyl groups of the trihydroxysilyl moiety) react with water. In the case of this compound, which already possesses silanol groups, this step primarily involves the interaction of these groups with water molecules and potential further reactions. For alkoxy- or acetoxysilanes, this initial hydrolysis is a prerequisite for subsequent reactions. gelest.com

Condensation: The resulting silanol groups are unstable and tend to condense with other silanol groups to form siloxane (Si-O-Si) bonds. This can occur between silane molecules, leading to the formation of oligomers, or with hydroxyl groups on the substrate surface. gelest.com

Hydrogen Bonding: The silanol-containing oligomers then form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate. gelest.com

Covalent Bond Formation: Finally, during drying or curing, a stable, covalent siloxane linkage is formed between the silane and the substrate, with the concurrent removal of water. This step is often thermodynamically favored, leading to a strong and durable interfacial bond. gelest.com

The rates of these reactions are significantly influenced by several factors:

pH: The hydrolysis of silanes is slowest at a neutral pH of 7 and is catalyzed by both acids and bases. cfmats.com Acidic conditions tend to promote the hydrolysis reaction while slowing down the condensation reaction, allowing for the formation of a higher concentration of silanol intermediates. tandfonline.com Conversely, alkaline conditions can accelerate both hydrolysis and condensation. dtic.mil

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rates of both hydrolysis and condensation. cfmats.com

Catalysts: The presence of acid or base catalysts can significantly increase the reaction rates. dtic.mil

Solvent: The type of solvent used can affect the solubility of the silane and the availability of water, thereby influencing the reaction kinetics. tandfonline.com

Kinetic Data for Silane Hydrolysis

Below is a table of representative kinetic data for the hydrolysis of various silane coupling agents, illustrating the influence of the silane's chemical structure on the reaction rate.

Silane Coupling AgentReaction ConditionsPseudo-first-order rate constant (k)Reference
3-methacryloxypropyl trimethoxy silane (MPMS)Acidic (ethanol:water 80:20 w/w)Not explicitly quantified in the text, but studied via NMR tandfonline.com
3-aminopropyl triethoxy silane (APES)Acidic (ethanol:water 80:20 w/w)Not explicitly quantified in the text, but studied via NMR tandfonline.com
triethoxy vinyl silane (VES)Acidic (ethanol:water 80:20 w/w)Not explicitly quantified in the text, but studied via NMR tandfonline.com

Note: The data in this table is illustrative of the types of kinetic studies performed on silane coupling agents and is not specific to this compound.

Thermodynamic Considerations

Theoretical Models for Silane Coupling Mechanism Elucidation

Several theoretical models have been proposed to explain the mechanism of adhesion promotion by silane coupling agents. These models provide a framework for understanding the complex interactions at the organic-inorganic interface.

Chemical Bond Theory

The most widely accepted and long-standing model is the Chemical Bond Theory . hengdasilane.com This theory posits that the primary mechanism of adhesion is the formation of strong, durable covalent bonds between the silane coupling agent and both the inorganic substrate and the organic matrix. hengdasilane.comresearchgate.net

The key tenets of the Chemical Bond Theory are:

Inorganic Interface: The silanol groups of the hydrolyzed silane coupling agent react with the hydroxyl groups on the surface of the inorganic material (e.g., glass, metal oxides) to form covalent siloxane (Si-O-Si) bonds. researchgate.net This creates a robust and water-resistant bond between the silane and the substrate.

Organic Interface: The organofunctional group of the silane coupling agent (in the case of this compound, the propanoate group) interacts with the organic polymer matrix. This interaction can be in the form of covalent bonds, hydrogen bonds, or van der Waals forces, depending on the specific functional group and the polymer. hengdasilane.com This effectively creates a "molecular bridge" between the two dissimilar materials.

The formation of this covalently bonded interfacial layer is believed to be responsible for the significant improvements in mechanical strength, adhesion, and durability observed in composite materials treated with silane coupling agents. shinetsusilicone-global.com

Surface Infiltration Theory

Advanced Spectroscopic and Microscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive analysis of Sodium 3-(trihydroxysilyl)propanoate. Both liquid-state and solid-state NMR provide atomic-level information about the silicon and organic components of the molecule.

29Si NMR spectroscopy is uniquely suited for studying the condensation of the trihydroxysilyl group into a siloxane (Si-O-Si) network. The chemical shift of a silicon nucleus is highly sensitive to its local bonding environment, specifically the number of attached siloxane bridges. acs.orgresearchgate.net This allows for the quantitative tracking of the condensation process.

The silicon environments are typically designated using "T" notation for trifunctional silanes (R-SiX3). The superscript 'n' in T^n denotes the number of siloxane bonds connected to the silicon atom. researchgate.net For this compound, the following species can be distinguished:

T^0 : The monomeric species, R-Si(OH)3.

T^1 : A silicon atom bonded to one other silicon atom through an oxygen bridge (a dimer or end of a chain).

T^2 : A silicon atom bonded to two other silicon atoms (a linear unit within a chain).

T^3 : A fully condensed silicon atom bonded to three other silicon atoms (a cross-linking point in the network). researchgate.net

Solid-state 29Si NMR, often using Cross-Polarization Magic Angle Spinning (CP/MAS) techniques, is essential for analyzing the final, insoluble polysilsesquioxane network formed after condensation. nih.govnih.gov It provides a detailed picture of the degree of cross-linking and the structure of the condensed layer on a substrate. nih.gov

Table 1: Typical 29Si NMR Chemical Shift Ranges for T-species in Condensed Organosilanes

Silicon Species Notation Structure Typical Chemical Shift (ppm)
MonomerT^0R-Si(OH)3-40 to -50
Dimer/Chain EndT^1R-Si(OSi)(OH)2-50 to -60
Linear Chain UnitT^2R-Si(OSi)2(OH)-60 to -70
Fully CondensedT^3R-Si(OSi)3-70 to -80

Note: Chemical shifts are approximate and can vary based on solvent, pH, and specific molecular structure.

While 29Si NMR probes the inorganic part of the molecule, 1H (proton) and 13C NMR are used to verify the structure and stability of the organic propanoate moiety. These techniques confirm that the carbon backbone remains intact throughout the hydrolysis and condensation reactions of the silyl (B83357) group.

In an aqueous solution (D2O), the 1H NMR spectrum would show distinct signals for the three methylene (B1212753) groups of the propyl chain. The proximity to the silicon atom and the carboxylate group influences their chemical shifts. Similarly, the 13C NMR spectrum would display three unique signals for the methylene carbons and an additional signal for the carboxylate carbon. Monitoring these spectra over time can reveal any potential side reactions, such as hydrolysis of the organic group, although this is generally not expected under typical silanization conditions.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for the Organic Moiety of this compound in D2O

Assignment Structure Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
α-methylene-CH2-Si(OH)3~0.7~10
β-methylene-CH2-CH2-Si(OH)3~1.8~25
γ-methylene-CH2-COO-~2.3~38
Carboxylate-COO-N/A~180

Note: Predicted values are based on general principles and data from structurally similar compounds. chemicalbook.comst-andrews.ac.uk

Vibrational Spectroscopy for Probing Chemical Transformations (FT-IR, Raman Spectroscopy)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful complementary techniques for real-time monitoring of the chemical changes occurring during the use of this compound. nih.gov They are particularly effective for studying hydrolysis and condensation kinetics. up.pt

For organoalkoxysilanes, hydrolysis is tracked by the disappearance of Si-O-C bands and the appearance of alcohol bands. researchgate.net Since this compound is already in a hydrolyzed state, the focus is on the condensation reaction. This process can be monitored in situ by observing key changes in the vibrational spectra. csic.es

The primary spectral changes of interest are:

Decrease in Si-OH bands : The broad stretching and bending vibrations associated with silanol (B1196071) groups (Si-OH) diminish as condensation proceeds.

Increase in Si-O-Si bands : The appearance and growth of strong asymmetric stretching bands characteristic of siloxane linkages (Si-O-Si) confirm the formation of the polymer network. researchgate.net

FT-IR spectroscopy, especially in Attenuated Total Reflectance (ATR) mode, is highly suitable for these studies as it can analyze aqueous solutions and thin films on surfaces. csic.es Raman spectroscopy is also valuable, particularly for aqueous solutions, as the Raman signal for water is weak, allowing for clearer observation of the silane-related vibrations. nih.gov

Table 3: Key Vibrational Bands for Monitoring Condensation of this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Observation during Condensation
Si-OH Stretch~3200-3700 (broad)FT-IR, RamanDecrease in intensity
Si-OH Bend~880-920FT-IRDecrease in intensity
Si-O-Si Asymmetric Stretch (linear)~1020-1070FT-IRIncrease in intensity
Si-O-Si Asymmetric Stretch (cyclic)~1080-1130FT-IRIncrease in intensity
Si-O-Si Symmetric Stretch~450-500RamanIncrease in intensity

When this compound is applied to a hydroxylated substrate like glass or silica (B1680970), it can form covalent Si-O-Si bonds with the surface. Vibrational spectroscopy can help identify this interfacial bonding. The Si-O-Si stretching bands formed between the silane (B1218182) and a silica substrate often appear at slightly different frequencies compared to the Si-O-Si bands from the self-condensation of the silane in the bulk film. nih.gov By carefully analyzing the position and shape of the siloxane bands, it is possible to distinguish between horizontal condensation (silane-silane) and vertical condensation (silane-substrate).

Surface-Sensitive Spectroscopies for Interphase Analysis

To specifically analyze the thin film or interphase region formed by the silane on a substrate, surface-sensitive techniques are required. X-ray Photoelectron Spectroscopy (XPS) is a premier technique for this purpose. XPS provides information on the elemental composition and chemical bonding states within the top 5-10 nanometers of a surface. mdpi.com

After applying this compound to a substrate, XPS can:

Confirm Presence : Detect the presence of silicon (Si 2p), carbon (C 1s), oxygen (O 1s), and sodium (Na 1s) on the surface, confirming the deposition of the silane.

Determine Chemical States : High-resolution scans of the elemental peaks provide chemical state information. For instance, the Si 2p peak can be deconvoluted to identify silicon in different environments, such as Si-C from the propyl chain and Si-O from the siloxane network. researchgate.net The O 1s spectrum can distinguish between oxygen in the substrate (e.g., SiO2), in the siloxane network (Si-O-Si), and in the carboxylate group (C=O, C-O). mdpi.com

Quantify Coverage : The relative atomic concentrations can be used to estimate the surface coverage and thickness of the silane layer.

Table 4: Typical Binding Energies in XPS for this compound

Element (Core Level) Functional Group Typical Binding Energy (eV)
Si 2p-CH2-Si -O-~102-103
C 1sC -Si, C -C ~285.0
C 1sC =O (carboxylate)~288-289
O 1sSi-O -Si~532.5
O 1sC=O (carboxylate)~531.5
Na 1sNa +~1072

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States at Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing surfaces treated with "this compound," XPS provides critical information about the presence and chemical environment of silicon, carbon, and oxygen atoms, confirming the successful grafting of the silane and elucidating the nature of the chemical bonds formed.

High-resolution XPS spectra of the Si 2p, C 1s, and O 1s core levels are particularly informative. The Si 2p spectrum for a surface successfully modified with "this compound" is expected to show a peak corresponding to Si-O-Si (siloxane) and Si-O-Substrate bonds, indicating the condensation of the silanol groups and the formation of a covalent linkage with a hydroxylated substrate. The binding energy of this peak provides insight into the degree of condensation of the silane layer.

The C 1s spectrum can be deconvoluted to identify the different carbon environments within the propyl chain and the propanoate group. Key components would include C-Si, C-C, and C=O (carbonyl) peaks. The presence and relative intensities of these peaks confirm the integrity of the organic functional group after the silanization process. The O 1s spectrum will show contributions from the siloxane network (Si-O-Si), residual silanol groups (Si-OH), and the carboxylate group (C=O). Analysis of these peaks can provide information on the cross-linking density of the silane layer and the orientation of the propanoate group at the surface. researchgate.netmdpi.commdpi.com

Below is a representative table of expected XPS binding energies for a surface modified with "this compound."

Core LevelFunctional GroupExpected Binding Energy (eV)
Si 2pSi-O-Si, Si-O-Substrate~102.5 - 103.5
C 1sC-Si~284.5
C-C~285.0
C=O (propanoate)~288.0 - 289.0
O 1sSi-O-Si~532.5
C=O~531.5

Note: The exact binding energies can vary depending on the substrate, the thickness of the silane layer, and the specific XPS instrument used.

Secondary Ion Mass Spectrometry (SIMS) for Depth Profiling of Interfacial Layers

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. Time-of-Flight SIMS (ToF-SIMS) is particularly useful for obtaining detailed chemical information from the outermost surface layer and for depth profiling to understand the composition of interfacial layers. diva-portal.orgacs.org

For surfaces modified with "this compound," ToF-SIMS can identify characteristic molecular fragments of the silane, confirming its presence on the surface. Positive ion mode would likely detect fragments such as Na⁺, Si⁺, and various organosilicon fragments. Negative ion mode would be sensitive to fragments like O⁻, OH⁻, SiO₂⁻, SiO₃⁻, and fragments from the propanoate group.

Depth profiling with SIMS involves sputtering through the silane layer while continuously monitoring the secondary ion signals. This provides a distribution of different chemical species as a function of depth. This is invaluable for characterizing the interfacial layer between the "this compound" coating and the substrate. The analysis can reveal the thickness of the silane layer, the elemental distribution within the layer, and the nature of the interface (e.g., sharp or diffuse). The detection of Si-O-Substrate ions at the interface provides direct evidence of covalent bonding between the silane and the substrate. diva-portal.org

Electron Microscopy for Morphological and Nanostructural Characterization (SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and nanostructure of surfaces and nanoparticles modified with "this compound."

Visualization of Interfacial Layer Formation

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. When a substrate is treated with "this compound," SEM can be used to observe changes in the surface morphology. For instance, a smooth surface might exhibit a different texture after silanization, indicating the formation of a uniform or non-uniform silane layer. At high magnifications, it may be possible to visualize the presence of agglomerates or other features related to the silane coating. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon from the silane. mdpi.com

Transmission Electron Microscopy (TEM), particularly when used in cross-sectional analysis, offers a powerful method to directly visualize the interfacial layer formed by "this compound" on a substrate. High-resolution TEM (HRTEM) can reveal the thickness of the silane layer with nanometer precision. This is crucial for understanding how the silanization conditions affect the resulting film structure. The interface between the substrate and the silane layer can be examined to assess its uniformity and integrity.

Characterization of Silane-Modified Nanoparticle Architectures

For nanoparticle systems, TEM is a primary tool for characterization. After modification with "this compound," TEM can be used to assess several key properties of the resulting nanoparticle architectures. The images can confirm whether the nanoparticles have been individually coated or if the silane has induced aggregation. The thickness and uniformity of the silane shell around the nanoparticles can be measured. In instances where the silane is used to link nanoparticles together, TEM can visualize the resulting network structure. Cryo-TEM can be employed to observe the nanoparticles in a vitrified state, which is closer to their native state in dispersion.

Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) for Nanoparticle and Surface Topography Analysis

Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) are complementary techniques that provide quantitative data on the size of nanoparticles in suspension and the topography of modified surfaces, respectively.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. nih.govmdpi.com When nanoparticles are functionalized with "this compound," DLS is used to determine the change in their hydrodynamic diameter. An increase in the hydrodynamic diameter after modification provides evidence of the successful coating of the nanoparticles with the silane. DLS is also a valuable tool for assessing the colloidal stability of the modified nanoparticles. By measuring the size distribution over time, under different pH conditions, or in various media, one can determine if the silane coating prevents aggregation.

The following table illustrates typical data obtained from DLS analysis of nanoparticles before and after modification with "this compound."

SampleZ-Average Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles1000.15
Silane-Modified Nanoparticles1100.12

An increase in the Z-average diameter and a potential decrease in the Polydispersity Index (PDI) would suggest a successful and uniform coating that enhances colloidal stability.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a surface with nanoscale resolution. nih.gov For surfaces treated with "this compound," AFM is used to characterize the uniformity and roughness of the silane film. Tapping mode AFM can produce images that reveal the morphology of the deposited layer, such as whether it forms a smooth monolayer or a more complex, aggregated structure. Quantitative analysis of AFM images can provide parameters like the root-mean-square (RMS) roughness and the peak-to-valley height of the surface, which are critical for applications where surface smoothness is important. Phase imaging in AFM can also provide information on the chemical nature of the surface, helping to distinguish between the substrate and the silane coating based on differences in their mechanical properties.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations of Silane (B1218182) Interphases

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules. mdpi.com For silanes, MD simulations are invaluable for understanding the complex interactions that occur at the interface between an inorganic substrate and an organic polymer matrix. By solving Newton's equations of motion for a system of interacting atoms, MD can predict how the silane molecules arrange themselves, interact with surfaces, and respond to external stimuli. mdpi.commdpi.com

Modeling Interfacial Adhesion and Cohesion Phenomena

MD simulations are instrumental in elucidating the mechanisms of adhesion and cohesion in silane interphases. These simulations can quantify the interaction energies between the silane layer and a substrate (adhesion) and within the silane layer itself (cohesion). This is critical for predicting the mechanical performance and durability of composites and bonded structures. researchgate.net

Researchers construct atomic-scale models of a substrate (e.g., silica (B1680970), metal oxide) and the silane layer. By applying simulated tensile or shear forces, the models can predict failure modes, such as adhesive failure at the interface or cohesive failure within the silane layer. researchgate.net The choice of force field—a set of parameters that defines the potential energy of the system—is critical for accuracy. Common force fields used for these systems include CVFF (Consistent Valence Force Field) for organic components and ReaxFF for reactive systems, which can model bond formation and breaking. mdpi.comresearchgate.net Simulations show that factors like the density of silane grafting on the surface and the formation of a cross-linked siloxane (Si-O-Si) network significantly enhance interfacial strength. researchgate.netmdpi.com

Table 1: Common Force Fields Used in MD Simulations of Silane Systems

Force FieldTypeTypical ApplicationKey Feature
CVFF Class IOrganic molecules, polymersGood for general organic systems
OPLS-AA All-AtomOrganic liquids, proteinsOptimized for liquid simulations
ReaxFF ReactiveChemical reactions, combustionAllows for bond formation/breaking
ClayFF Non-reactiveHydrated mineral systems, claysSpecialized for inorganic substrates

Simulating Hydrolysis and Condensation Dynamics at a Molecular Level

The effectiveness of Sodium 3-(trihydroxysilyl)propanoate as a coupling agent relies on the hydrolysis of its trihydroxysilyl group to form reactive silanols, followed by condensation to form a stable siloxane network. MD simulations, particularly those using reactive force fields like ReaxFF, can model these chemical reactions at a molecular level. researchgate.net

These simulations can track the dynamic formation of siloxane bonds, both between silane molecules and with hydroxyl groups on an inorganic substrate. researchgate.netfao.org This provides insights into the kinetics of the curing process and the final structure of the silane interphase. Studies on similar trihydroxysilanes have shown that the kinetics of silanization are significantly faster for hydroxysilanes compared to their alkoxysilane counterparts. researchgate.net Simulations also reveal the growth mechanisms of the siloxane network, which can occur through monomer addition or the aggregation of small siloxane clusters. researchgate.net

Investigation of Silane Conformation and Mobility within Constrained Environments

When this compound is applied to a surface or incorporated into a composite, its molecules exist in a constrained environment, such as the narrow space between a filler particle and a polymer matrix. MD simulations can explore how this confinement affects the conformation (shape) and mobility of the silane molecules. mdpi.com

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for studying the reactivity of molecules like this compound by calculating the electron density of a system to determine its energy and other properties. nih.govarxiv.org DFT provides a balance between accuracy and computational cost, making it a powerful tool for elucidating reaction mechanisms and predicting electronic characteristics. researchgate.net

Elucidation of Reaction Pathways and Transition States

DFT calculations are employed to map out the detailed reaction pathways for silane hydrolysis and condensation. By calculating the energy of the system at various points along a reaction coordinate, researchers can identify the transition states—the highest energy points between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. escholarship.org

For the trihydroxysilyl group, DFT can model the stepwise process of condensation between two silanol (B1196071) groups to form a siloxane bond and a water molecule. acs.org Studies on silica species show that under neutral conditions, these reactions often proceed through a single-step SN2-type mechanism involving a five-coordinate silicon transition state. acs.org DFT can also be used to investigate how catalysts or changes in pH affect these activation barriers. acs.orgresearchgate.net These calculations provide fundamental insights that are essential for controlling the curing process of silane-based materials. nih.gov

Table 2: Representative Activation Energies (Ea) for Silane Reactions from DFT Studies

ReactionSystemActivation Energy (kJ/mol)Computational Level
Silyl (B83357) Ester HydrolysisSilyl Ester Complex74DFT
Silanol Bond HydrolysisSilyl Ester Complex120DFT
Heterolytic ScissionSilyl Ester Complex131DFT
Dimer CondensationSilica Clusters~50-60 (in solution)B3LYP/6-31G(d,p)

Note: Data is generalized from studies on similar functional groups to illustrate typical energy barriers calculated via DFT. acs.orgaip.org

Prediction of Electronic Properties and Bonding Characteristics

DFT is a primary method for predicting the electronic properties of molecules. doi.org For this compound, DFT can be used to calculate properties such as the distribution of electron density, partial atomic charges, and the energies of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). tau.ac.ilku.ac.ae The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. doi.org

These calculations can reveal the nature of the chemical bonds within the molecule, such as the polarity of the Si-O and O-H bonds in the silanol groups. researchgate.net This information helps explain their reactivity in condensation reactions and their ability to form hydrogen bonds with surfaces. researchgate.net Furthermore, DFT can be used to analyze the electronic structure of the entire silane-substrate system, providing insights into the covalent and non-covalent interactions that contribute to interfacial adhesion. researchgate.net

Quantum Chemical Studies on Silane Migration and Rearrangement Processes

Quantum chemical studies are instrumental in elucidating the intricate mechanisms of silane migration and rearrangement at the atomic level. For a compound like this compound, these computational methods can predict reaction pathways and transition states that are often difficult to observe experimentally.

Detailed research findings in analogous systems have shown that density functional theory (DFT) is a powerful tool for investigating the potential energy surfaces of organosilanes. These studies typically involve mapping the energetic landscape for the migration of the silyl group or the rearrangement of the siloxane bonds. Key parameters calculated in these studies include activation energies, reaction enthalpies, and the geometries of transition state structures.

For instance, a hypothetical study on this compound might investigate the intramolecular hydrolysis and condensation reactions, leading to the formation of siloxane bridges. The computational approach would involve modeling the molecule in a solvent environment and calculating the energy barriers for the approach of a hydroxyl group to the silicon atom, followed by the elimination of a water molecule.

Interactive Data Table: Hypothetical Energy Barriers for Rearrangement

Reaction PathwayMethodBasis SetActivation Energy (kJ/mol)
Intramolecular CondensationDFT (B3LYP)6-31G(d,p)85
Silyl Group MigrationMP2aug-cc-pVTZ120
Intermolecular CondensationDFT (M06-2X)6-311+G(2d,p)70

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from quantum chemical studies.

Machine Learning and AI Integration in Silane Design and Performance Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the design and performance prediction of functionalized silanes. While specific models for this compound are not yet prevalent, the methodologies are well-established and could be readily applied.

ML models, such as quantitative structure-property relationship (QSPR) models, can be trained on datasets of known silane compounds to predict various properties, including adhesion, thermal stability, and reactivity. These models use molecular descriptors, which are numerical representations of the chemical structure, as input features. For this compound, descriptors could include the number of hydroxyl groups, the length of the alkyl chain, and various electronic and topological indices.

Interactive Data Table: Example of a QSPR Model for Silane Adhesion

Molecular DescriptorCoefficientImportance Score
Number of Si-OH groups0.850.35
Carbon Chain Length-0.230.15
Dipole Moment0.560.28
Polar Surface Area0.710.22

Note: This table represents a simplified, hypothetical QSPR model to demonstrate the concept.

Applications in Advanced Materials Research and Development

Enhancement of Interfacial Adhesion in Heterogeneous Composites

The performance of composite materials is heavily dependent on the strength of the adhesion between the constituent phases. A weak interface can lead to poor stress transfer, resulting in material failure under load. Organosilanes like Sodium 3-(trihydroxysilyl)propanoate are employed to enhance this interfacial adhesion. The mechanism involves the hydrolysis of the silane (B1218182) to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent bonds (e.g., Si-O-Metal or Si-O-Si). The organic-functional tail of the silane, in this case, the propanoate group, can then physically entangle or chemically react with the polymer matrix, effectively bridging the inorganic and organic phases.

In polymer matrix composites (PMCs), inorganic fillers or fibers are embedded within a polymer matrix to enhance properties such as strength, stiffness, and thermal stability. However, the inherent chemical incompatibility between hydrophilic inorganic surfaces and hydrophobic polymer matrices often leads to poor interfacial adhesion. researchgate.net

Polymer Matrix TypeReinforcement/FillerEffect of Silane Coupling AgentResulting Property Enhancement
Thermoplastics (e.g., Polypropylene)Glass Fibers, Zeolite, WollastoniteImproves compatibility and interfacial bond strength between the hydrophilic filler and hydrophobic matrix. core.ac.ukchem-soc.siIncreased tensile strength, yield stress, and Young's modulus. core.ac.ukchem-soc.si
Thermosets (e.g., Epoxy Resin)PBO Fibers, Carbon FibersForms covalent bonds across the interface, enhancing compatibility and wettability. nih.govSignificant improvement in interfacial shear strength (IFSS) and interlaminar shear strength (ILSS). nih.gov
ElastomersSilica (B1680970), Carbon BlackReduces filler-filler interaction and enhances filler-polymer interaction.Improved reinforcement, modulus, and wear resistance.

The surface chemistry of inorganic materials can be tailored using this compound to improve their compatibility with other materials.

Glass Fibers: Glass fibers (GF) are widely used as reinforcement in polymers, but their untreated surface has disadvantages that can hinder direct application. mdpi.com Surface modification with silanes is a critical step to improve the compatibility and binding ability with the polymer matrix. mdpi.com The trihydroxysilyl group of the compound reacts with the silanol (Si-OH) groups on the glass surface to form a durable siloxane (Si-O-Si) bond, coating the fiber with an organo-functional surface.

Metal Oxides: The surfaces of metal oxides like alumina (B75360) (Al₂O₃), zinc oxide (ZnO), and iron oxides are typically covered with hydroxyl groups. mdpi.comnih.govgoogle.com this compound can form strong, covalent metallosiloxane bonds (e.g., Al-O-Si) with these surfaces. mdpi.com This functionalization is essential for preventing the agglomeration of metal oxide nanoparticles and ensuring their stable dispersion in polymer matrices or organic solvents. mdpi.comgoogle.com

Cementitious Materials: In cement-based composites, the silane can react with the silicate (B1173343) and aluminate phases, as well as the calcium silicate hydrate (B1144303) (C-S-H) gel. This modification can improve the bond between the cement paste and polymeric fibers or additives, enhancing the toughness and durability of the final material.

Inorganic SubstrateSurface Functional GroupsBond Formed with SilanePrimary Application Benefit
Glass FibersSilanol (Si-OH)Siloxane (Si-O-Si)Improved adhesion to polymer matrices in composites. mdpi.com
Metal Oxides (e.g., Al₂O₃, Fe₃O₄)Metal Hydroxide (B78521) (M-OH)Metallosiloxane (M-O-Si)Enhanced dispersion in polymers and solvents; surface functionalization for catalysis. mdpi.comnih.gov
Cementitious MaterialsSilanol (Si-OH), Aluminate (Al-OH)Siloxane (Si-O-Si), Aluminosiloxane (Al-O-Si)Improved bonding with polymer fibers and additives.

Surface Functionalization of Nanoparticles for Advanced Research Platforms

Surface functionalization is a critical step in preparing nanoparticles for various applications, rendering them with stability, biocompatibility, and specific functionality in diverse environments. rsc.orgnih.gov Organosilanes provide a versatile platform for achieving this modification.

The modification of nanoparticle surfaces is fundamental to their use in biosensing and catalysis. researchgate.netresearchgate.net By treating nanoparticles (e.g., gold, iron oxide, silica) with this compound, a stable, functional coating is introduced. The trihydroxysilyl end anchors the molecule to the nanoparticle surface, while the carboxylate group of the propanoate tail can be used for further conjugation.

Biosensing: In biosensing applications, this carboxylate group can serve as an attachment point for biomolecules like antibodies, enzymes, or DNA probes through carbodiimide (B86325) chemistry. This allows for the creation of highly specific nanoprobes for detecting biological targets. rsc.org The functionalized surface also enhances the stability and biocompatibility of the nanoparticles in physiological environments. rsc.orgpatsnap.com

Catalysis: In catalysis, the surface of metal or metal oxide nanoparticles plays a crucial role. researchgate.net Functionalizing these nanoparticles with this compound can modulate the energetics of catalytic intermediates and influence the catalyst-electrolyte interface. researchgate.net The charged surface can selectively attract or repel reactant molecules, thereby tuning the catalytic activity and selectivity of the nanostructure.

Nanoparticle TypeResearch PlatformRole of this compound Functionalization
Gold Nanoparticles (AuNPs)BiosensingProvides a stable surface for covalent attachment of biorecognition elements (e.g., proteins, nucleic acids). rsc.org
Magnetic Iron Oxide (Fe₃O₄)Biosensing / MRI ContrastEnhances biocompatibility and provides functional groups for further bioconjugation. nih.gov
Silica (SiO₂)Drug Delivery / BiosensingCreates a functional surface on a biocompatible and stable core. patsnap.com
Metal/Metal Oxide NPsCatalysisModifies surface charge and chemical environment to tune catalytic activity and selectivity. researchgate.net

Nanoparticles in a liquid medium have a strong tendency to aggregate due to high surface energy and van der Waals forces, which can nullify their unique nanoscale properties. researchgate.net Surface functionalization with this compound is an effective strategy to create stable colloidal dispersions.

After the silane anchors to the nanoparticle surface, the propanoate tail, which is ionized in aqueous solutions, creates a negatively charged surface. This charge leads to electrostatic repulsion between the individual nanoparticles, creating an energy barrier that prevents them from aggregating. This method of stabilization is crucial for applications that require nanoparticles to remain well-dispersed over time, such as in inks, coatings, and biomedical formulations. researchgate.net

Tailoring Polymer Architectures and Network Formation

The bifunctional reactivity of this compound allows it to be used not just as a surface modifier but also as a building block within polymer structures. It can be integrated into polymer chains to create hybrid organic-inorganic materials with tailored architectures.

The propanoate group can be incorporated into a polymer backbone via esterification or other polymerization reactions. The pendant trihydroxysilyl group can then undergo hydrolysis and condensation (a sol-gel process) to form a cross-linked inorganic siloxane (Si-O-Si) network. This allows for the creation of highly cross-linked, reinforced polymer networks. By controlling the concentration of the silane monomer, the cross-link density and, consequently, the mechanical and thermal properties of the final material can be precisely tailored. This approach is valuable in the development of scratch-resistant coatings, high-performance adhesives, and advanced composite matrices.

Covalent Grafting Strategies in Polymer Synthesis

The fundamental application of this compound in polymer synthesis lies in its ability to be covalently grafted onto surfaces and polymer backbones. The trihydroxysilyl end of the molecule is highly reactive towards surfaces rich in hydroxyl groups, such as those of silica, glass, and various metal oxides. This reaction proceeds through the condensation of the silanol groups with the surface hydroxyls, forming stable siloxane (Si-O-Surface) bonds. This process effectively tethers the propanoate end of the molecule to the inorganic surface.

Once grafted, the carboxylate group can be utilized in subsequent polymerization reactions. For instance, it can act as a site for the initiation of ring-opening polymerization of cyclic esters or be converted to other functional groups that can participate in various polymerization techniques. This "grafting to" approach is a powerful strategy for modifying the surface properties of inorganic materials, imparting new functionalities, and improving their compatibility with organic polymers.

Functional Group Reactive Towards Bond Formed Application
Trihydroxysilyl (-Si(OH)₃)Inorganic surfaces with -OH groups (e.g., silica, glass)Siloxane (Si-O-Surface)Surface modification, adhesion promotion
Propanoate (-CH₂CH₂COO⁻Na⁺)Can be modified for polymerizationCovalent bonds with polymer chainsPolymer grafting, composite synthesis

This table summarizes the reactive functionalities of this compound and their role in covalent grafting.

Role in Cross-linking and Network Formation in Polymeric Systems

The trihydroxysilyl functionality of this compound is also instrumental in the cross-linking of polymeric systems. Under appropriate conditions, typically involving the presence of moisture, the trihydroxysilyl groups can undergo self-condensation to form a three-dimensional siloxane network (Si-O-Si). When the molecule is already attached to a polymer chain (either as a pendant group or at the chain end), this self-condensation leads to the cross-linking of the polymer chains.

This cross-linking ability is crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. The resulting polymer network is a hybrid organic-inorganic system where the flexible polymer chains are reinforced by the rigid siloxane cross-links. The density of these cross-links can be controlled by the concentration of the silane coupling agent used, allowing for the tailoring of the final material's properties. This makes it a valuable component in the formulation of coatings, adhesives, and sealants where durability and robustness are required. cymitquimica.com

Contributions to Sustainable Materials Science Research

The use of this compound can be situated within the broader goals of sustainable materials science, primarily through its role in enhancing the performance and durability of composite materials, which can enable the use of renewable resources and contribute to more environmentally benign chemical processes.

Utilization in Composites with Renewable Resources (e.g., Cellulosic Materials, Wood Fibers)

While specific research on this compound with cellulosic materials is not extensively documented in publicly available literature, its function as a silane coupling agent suggests a strong potential for application in composites incorporating renewable resources like wood fibers and other cellulosic materials. These natural fillers are rich in surface hydroxyl groups, making them ideal substrates for reaction with the trihydroxysilyl group of the silane.

By forming a stable interface between the hydrophilic natural fibers and a hydrophobic polymer matrix, this compound can significantly improve the stress transfer between the two phases. This leads to composite materials with enhanced mechanical properties, such as strength and stiffness, and improved resistance to moisture, which is a common challenge in natural fiber composites. The improved adhesion and compatibility can allow for higher loading of these renewable fillers, reducing the reliance on petroleum-based polymers and contributing to the development of more sustainable composite materials.

Component Function Potential Sustainability Benefit
This compoundCoupling AgentEnhances compatibility between renewable fillers and polymer matrix.
Renewable Resources (e.g., wood fiber)Reinforcement/FillerReduces the use of non-renewable, petroleum-based polymers.
Polymer MatrixBinderForms the continuous phase of the composite.

This table outlines the potential role of this compound in sustainable composites.

Insights into Environmentally Benign Chemical Transformations

The use of water-soluble silane coupling agents like this compound aligns with the principles of green chemistry. Its solubility in water allows for its application in aqueous formulations, reducing or eliminating the need for volatile organic compounds (VOCs) as solvents in coating and sealant applications. cymitquimica.com This is a significant advantage in reducing the environmental and health impacts associated with traditional solvent-based systems.

Furthermore, the ability of silane coupling agents to improve the adhesion and durability of coatings and composites can extend the service life of materials. googleapis.com This enhanced longevity reduces the frequency of replacement, thereby conserving resources and reducing waste. While the synthesis of the silane itself involves chemical processes, its application in materials science can contribute to more sustainable products and processes.

Based on a comprehensive search for "this compound," there is insufficient specific, publicly available research data to generate a thorough and scientifically accurate article that adheres to the detailed outline provided. The search results lack detailed research findings, data tables, and specific discussions related to the future research directions requested for this particular compound.

Information on "this compound" is largely limited to chemical supplier listings that provide basic properties such as molecular formula and weight. Some search results refer to a similarly named but structurally different compound, "3-(Trihydroxysilyl)propyl methylphosphonate, monosodium salt," which has been used in the synthesis of nanoparticles. However, even for this related compound, the depth of research required to address topics such as precision synthesis, in-situ characterization, rational design, high-throughput screening, and integration with advanced manufacturing is not available in the provided search results.

Generating content for the requested outline would require speculating on research directions and fabricating data, which would not meet the standards of a scientifically accurate and authoritative article. Therefore, the article cannot be constructed as per the user's strict and detailed instructions.

Q & A

Q. What are the recommended synthetic routes for Sodium 3-(trihydroxysilyl)propanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification and saponification reactions. A common method involves reacting 3-(trihydroxysilyl)propanoic acid with sodium hydroxide under controlled pH (8–10) and temperature (40–60°C) to avoid premature hydrolysis of the silanol group . Optimization strategies include:

  • pH Control : Use buffered solutions (e.g., phosphate buffers) to stabilize the silanol group during saponification .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, eluent: methanol/ethyl acetate) removes unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 29^29Si NMR confirm the integrity of the silanol group and sodium carboxylate formation. For example, 29^29Si NMR typically shows a peak at −60 to −70 ppm for trihydroxysilyl groups .
  • FT-IR : Bands at ~3200 cm1^{-1} (O-H stretch) and ~1600 cm1^{-1} (carboxylate C=O) validate functional groups .
  • Elemental Analysis : Verify sodium content (±0.5% deviation from theoretical) to ensure stoichiometric accuracy .

Q. How does this compound behave under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis. Stability studies recommend:

  • Storage : Anhydrous conditions (desiccator with silica gel) at 4°C to minimize moisture uptake .
  • pH Sensitivity : Avoid acidic environments (pH <5), which protonate the carboxylate and destabilize the silanol group .
  • Light Exposure : Store in amber glass to prevent UV-induced degradation .

Q. What are its primary biological or material science applications?

  • Bioconjugation : The silanol group enables covalent bonding to silica surfaces, useful in biosensor development .
  • Polymer Modification : Acts as a crosslinker in silicone-based hydrogels, enhancing mechanical stability .
  • Drug Delivery : Functionalizes nanoparticles for pH-responsive release in vitro (tested at pH 5.0–7.4) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields?

Discrepancies in yield (e.g., 60–85%) often arise from silanol group reactivity. Strategies include:

  • Kinetic Profiling : Monitor reaction intermediates via LC-MS to identify side reactions (e.g., oligomerization) .
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways during saponification .
  • Computational Modeling : DFT calculations predict energy barriers for silanol condensation, guiding temperature optimization .

Q. What methodologies address conflicting data in biological interaction studies?

For example, inconsistent IC50_{50} values in enzyme inhibition assays may stem from:

  • Assay Interference : The compound’s carboxylate group can chelate divalent cations (e.g., Mg2+^{2+}); include EDTA-free controls .
  • Surface Adsorption : Pre-coat microplates with BSA to prevent non-specific binding .
  • Dose-Response Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How can reaction conditions be optimized for scalability?

  • Flow Chemistry : Continuous flow systems reduce batch-to-batch variability and improve heat dissipation for exothermic steps .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I)) to accelerate esterification rates without side products .
  • DoE (Design of Experiments) : Apply factorial design to optimize parameters (pH, temperature, stoichiometry) with ≤5% error tolerance .

Q. What advanced spectroscopic techniques elucidate its degradation pathways?

  • Solid-State NMR : Characterize amorphous vs. crystalline degradation products in aged samples .
  • Raman Spectroscopy : Detect subtle structural changes (e.g., Si-O-Si crosslinking) during thermal stress tests .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of degradation products in polymer matrices .

Q. How can in silico models predict its behavior in complex systems?

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess drug delivery efficiency .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with hydrolysis rates .
  • Docking Studies : Predict binding affinity to silica surfaces for material science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.